![molecular formula C22H20F2N4O3 B12638578 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indole moiety, an imidazolidinone ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide typically involves multiple steps, including the formation of the indole and imidazolidinone rings, followed by their coupling with the fluorophenyl group. Common reagents used in these reactions include fluorinated indole derivatives, imidazolidinone precursors, and fluorophenyl amines. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atoms in the indole and phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学研究应用
3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the biological activity of fluorinated indole derivatives and their interactions with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can contribute to the compound’s stability and binding affinity, while the fluorophenyl group may enhance its lipophilicity and cellular uptake.
相似化合物的比较
Similar Compounds
1H-Indole-3-acetic acid, ethyl ester: A compound with a similar indole structure but different functional groups.
2-{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile: Another fluorinated indole derivative with distinct functional groups and applications.
Uniqueness
3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide is unique due to its combination of fluorinated indole, imidazolidinone, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H20F2N4O3 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C22H20F2N4O3/c23-14-2-1-3-16(10-14)26-20(29)7-6-19-21(30)28(22(31)27-19)9-8-13-12-25-18-5-4-15(24)11-17(13)18/h1-5,10-12,19,25H,6-9H2,(H,26,29)(H,27,31)/t19-/m0/s1 |
InChI 键 |
SOCVSQWSTFQYNP-IBGZPJMESA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC[C@H]2C(=O)N(C(=O)N2)CCC3=CNC4=C3C=C(C=C4)F |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CNC4=C3C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
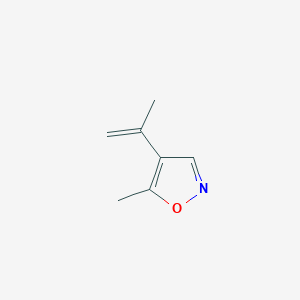


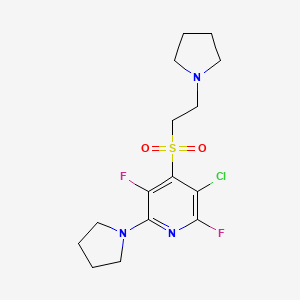
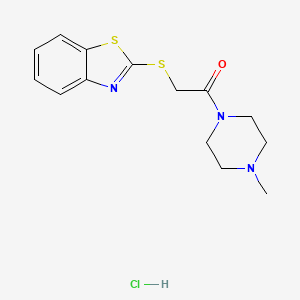
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
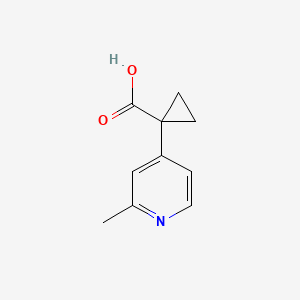
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
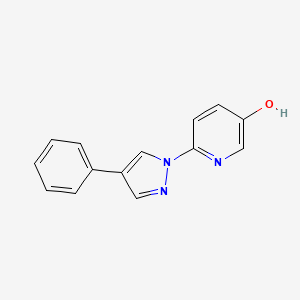
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
